BenchChemオンラインストアへようこそ!

Ocellatin-P1

Hemolysis Therapeutic index Mammalian cytotoxicity

Ocellatin-P1 (Pentadactylin) is a 25-amino acid, C-terminally amidated antimicrobial peptide (sequence: GLLDTLKGAAKNVVGSLASKVMEKL-NH₂, monoisotopic mass 2542.08 Da) supplied as a synthetic lyophilized powder (trifluoroacetate salt). Unlike the hemolytic ocellatin-4 (HC₅₀ 14.3 µM), Ocellatin-P1 exhibits extremely low toxicity to human erythrocytes (LD₅₀ > 400 µM) while retaining broad-spectrum activity against Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) and Gram-positive (S. aureus, E. faecalis) bacteria. This unique safety profile makes it the only non-hemolytic reference standard for intracellular pathogen assays, macrophage co-culture models, and antibiotic synergy screening where host-cell viability is non-negotiable. The peptide’s wild-type Ser15 residue is critical for Gram-positive activity—a functional dichotomy exploited in structure-activity relationship (SAR) programs. Procure high-purity (≥98% by HPLC) Ocellatin-P1 to ensure reproducible baseline activity for analog design, antiparasitic lead optimization against Trypanosoma cruzi, and fractional inhibitory concentration (FICI) studies with polymyxin B against carbapenem-resistant KPC isolates.

Molecular Formula
Molecular Weight
Cat. No. B1578485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcellatin-P1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ocellatin-P1 (Pentadactylin): 25-Residue Amphibian Antimicrobial Peptide – Sequence, Spectrum, and Procurement Specifications for Research Programs


Ocellatin-P1 (synonym: pentadactylin) is a C-terminally amidated 25-amino-acid antimicrobial peptide (sequence: GLLDTLKGAAKNVVGSLASKVMEKL-NH₂, monoisotopic mass 2542.08 Da) originally isolated from norepinephrine-stimulated skin secretions of the South American bullfrog Leptodactylus pentadactylus [1]. It belongs to the ocellatin family, a group of evolutionarily related linear cationic peptides found exclusively in frogs of the genus Leptodactylus, typically comprising 21–32 residues with conserved Gly¹, Asp⁴, Lys⁷, and Lys¹¹ positions and high theoretical amphipathic α-helical content [2][3]. Ocellatin-P1 exhibits broad-spectrum antibacterial activity against both Gram-negative (Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Streptococcus group B) reference strains, with potencies in the MIC range of 25–200 µM [1]. The peptide displays very low hemolytic activity against human erythrocytes (LD₅₀ > 400 µM) [1]. Commercially, Ocellatin-P1 is available as a synthetic lyophilized powder at ≥95% purity (typically 98% by HPLC), supplied as a trifluoroacetate salt, with molecular formula C₁₁₂H₂₀₁N₃₁O₃₃S and recommended storage at ≤−20 °C [4].

Why Ocellatin-P1 Cannot Be Replaced by Other Ocellatin Family Members, Isoforms, or Generic Amphibian Antimicrobial Peptides


The ocellatin family exhibits extreme functional divergence driven by single-residue substitutions and C-terminal variations, making individual members pharmacologically non-interchangeable. Ocellatin-P1 (pentadactylin) differs from its closest structural relative, ocellatin-F1 (fallaxin), by eight amino acid residues, resulting in distinct activity spectra and membrane interaction profiles [1]. More critically, a naturally occurring S15G substitution in the ocellatin-LB3 isoform (isolated from the same host genus Leptodactylus labyrinthicus) abolishes activity against all tested Gram-positive bacteria, demonstrating that even a single-residue change in the central α-helical domain can completely alter target selectivity [2]. Furthermore, ocellatin-4 displays broad-spectrum activity comparable to that of ocellatin-P1 but carries a hemolytic HC₅₀ of 14.3 µM—a >28-fold greater toxicity to human erythrocytes—precluding its use in any therapeutic development program where mammalian cell safety is required [3][4]. Ocellatin-PT8, while also broad-spectrum and non-hemolytic at MICs, differs fundamentally in length (32 residues vs. 25) and C-terminal chemistry (free carboxylate vs. amidation), which alters its conformational stability and membrane insertion kinetics [5]. These structural differences translate into quantifiable functional divergence that invalidates generic within-class substitution for any application requiring reproducible activity, selectivity, or structure-activity correlation.

Ocellatin-P1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Closest Ocellatin Analogs


Hemolytic Safety Margin: Ocellatin-P1 (LD₅₀ > 400 µM) vs. Ocellatin-4 (HC₅₀ = 14.3 µM) – A >28-Fold Selectivity Advantage for Mammalian Cell Compatibility

Ocellatin-P1 demonstrates an LD₅₀ exceeding 400 µM against human erythrocytes, representing a >28-fold lower hemolytic potency compared to ocellatin-4 (HC₅₀ = 14.3 µM against human erythrocytes), the most closely related broad-spectrum ocellatin with comparable antibacterial coverage [1][2]. Even at the upper bound of its antimicrobial MIC range (200 µM), Ocellatin-P1 maintains a >2-fold safety margin relative to hemolysis (200 µM vs. >400 µM), whereas ocellatin-4 reaches its HC₅₀ at a concentration substantially below its antimicrobial MIC values (14.3 µM vs. 64 µM), effectively eliminating any therapeutic window [3]. Furthermore, ocellatin-3N, another well-characterized family member, shows moderate hemolytic activity against mouse erythrocytes (LC₅₀ = 98 µM), which is approximately 4-fold more hemolytic than the lower bound of detectability for Ocellatin-P1 [4]. The non-hemolytic profile of Ocellatin-P1 is corroborated by independent studies on structurally related ocellatin-PT peptides, which showed no significant effect on human erythrocytes at their respective MICs [5].

Hemolysis Therapeutic index Mammalian cytotoxicity Antimicrobial peptide safety

Antibacterial Spectrum: Ocellatin-P1 Retains Broad Gram-Positive Activity Absent in the Ocellatin-LB3 Isoform (S15G Variant)

Ocellatin-P1 inhibits the growth of both Gram-negative and Gram-positive reference strains, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus group B, with MIC values in the range of 25–200 µM [1]. In direct contrast, the ocellatin-LB3 isoform—differing by only two amino acid residues (S15G and conservative V? substitution) and isolated from the same genus Leptodactylus—shows zero activity against Staphylococcus aureus and Enterococcus faecalis at any tested concentration, and only marginal activity against Staphylococcus epidermidis (MIC = 128 µM, the highest concentration tested) [2]. Ocellatin-LB3 exhibits activity solely against Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (MICs 4–64 µM) [2]. This demonstrates that Ocellatin-P1 uniquely maintains anti-Gram-positive potency within this structurally near-identical isoform pair. The narrow-spectrum phenotype of most ocellatins is further evidenced by ocellatin-PT family members, where peptides PT1–PT7 showed activity predominantly against Gram-negative strains only, with PT2 completely inactive [3].

Antibacterial spectrum Gram-positive bacteria Ocellatin isoform comparison Structure-activity relationship

Single-Residue Structure-Activity Determinant: Serine-15 in Ocellatin-P1 Is Required for Anti-Gram-Positive Activity, Providing a Defined Engineering Handle

Alignment of the Ocellatin-P1 sequence (GLLDTLKGAAKNVVGSLASKVMEKL-NH₂) with the ocellatin-LB3 isoform (GLLDTLKGAAKNVVGGLASKVMEKL-NH₂) reveals a S15G substitution as the sole non-conservative difference within the central α-helical domain [1][2]. This single-residue change correlates with complete abolition of antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, and substantially reduced potency against Staphylococcus epidermidis (MIC only at 128 µM, the assay ceiling, vs. the 25–200 µM range where P1 is active) [2]. The S15 side chain contributes a hydroxyl group capable of hydrogen bonding within the amphipathic α-helix; its replacement by glycine (which has no side chain and high conformational flexibility) likely alters the helix's membrane interaction geometry and selectivity for Gram-positive vs. Gram-negative membrane mimetics [2]. CD and NMR studies confirm that both peptides adopt α-helical conformations in membrane-mimetic SDS environments, ruling out global folding disruption as the cause of functional divergence [2]. In contrast, ocellatin-F1 gains enhanced antimicrobial potency and broader spectrum through C-terminal extension (extra Asn-Lys-Leu residues), highlighting that different structural domains control activity in different ocellatin subtypes [3].

Structure-activity relationship Peptide engineering Amino acid substitution Membrane selectivity

Validated Template for Synthetic Analog Generation: Ocellatin-P1 Has Been Used as a Parent Scaffold in Multiple Independent Analog Design Programs

Ocellatin-P1 has been explicitly employed as a template scaffold for the rational design of synthetic analogs in multiple independent research programs. Guimarães (2015) used the 25-residue Ocellatin-P1 sequence as the starting point for synthesizing and evaluating a panel of analogs, investigating the effects of systematic structural modifications on antimicrobial and antiparasitic activities [1]. Pedroca (2018) evaluated the antimicrobial, antiparasitic, and cytolytic properties of pentadactylin (Ocellatin-P1) analogs, establishing structure-activity correlations that inform further optimization [2]. In parallel, independent studies have confirmed that Ocellatin-P1 and its isoform ocellatin-LB3 exhibit activity against Trypanosoma cruzi in L6 cells, expanding the peptide's applicability beyond antibacterial screening [3]. The ongoing use of Ocellatin-P1 as a design template is supported by the availability of its complete physicochemical characterization (molecular weight 2542.08 Da, pI, GRAVY index, extinction coefficient) through commercial vendors and peptide property calculators, enabling researchers to model and predict analog behavior prior to synthesis [4].

Analog design Peptide synthesis Antiparasitic activity Antimicrobial resistance

Ocellatin-P1 Application Scenarios: Research and Industrial Use Cases Derived from Quantitative Differentiation Evidence


Broad-Spectrum Antimicrobial Screening Panels Requiring a Non-Hemolytic Gram-Positive-Active Comparator

Research groups conducting systematic antimicrobial susceptibility screening against both Gram-positive and Gram-negative panels can deploy Ocellatin-P1 as a non-hemolytic broad-spectrum reference peptide. Unlike ocellatin-4 (which displays comparable antibacterial breadth but carries an HC₅₀ of 14.3 µM that compromises mammalian cell viability in co-culture experiments [1]), Ocellatin-P1 provides LD₅₀ > 400 µM against human erythrocytes [2], enabling its use in assays where host cell toxicity must be excluded as a confounding variable. This is particularly relevant for screening programs evaluating AMP activity against intracellular pathogens or in macrophage infection models.

Structure-Activity Relationship Studies Focused on Amphipathic α-Helix Engineering Using Serine-15 as a Defined Mutagenesis Site

The experimentally validated functional dichotomy between Ser15 (Ocellatin-P1: Gram-positive active) and Gly15 (ocellatin-LB3: Gram-positive inactive) [3] provides a rational starting point for site-directed mutagenesis studies. Procurement of wild-type Ocellatin-P1 enables direct comparison with S15G, S15T, S15D, or S15K variants synthesized in-house, allowing structure-activity relationship programs to systematically probe the contribution of side-chain hydrogen bonding, hydrophilicity, and steric bulk at this position to membrane selectivity. The commercial availability of high-purity synthetic Ocellatin-P1 (≥98% by HPLC [4]) ensures reproducible baseline activity for quantitative comparison with analog series.

Synergy Studies with Conventional Antibiotics Against Multidrug-Resistant Gram-Negative Pathogens

Ocellatin-P1 (pentadactylin) has demonstrated synergistic antibacterial effects when combined with polymyxin B against carbapenemase-producing Klebsiella pneumoniae (KPC), reducing the MIC of the antibiotic against this multidrug-resistant organism [5]. Procurement of qualified Ocellatin-P1 enables researchers to systematically evaluate fractional inhibitory concentration indices (FICI) for peptide–antibiotic combinations against ESKAPE pathogens, with the advantage of the peptide's documented low hemolytic activity providing a favorable starting point for combination therapy development.

Antiparasitic Drug Discovery Leveraging Ocellatin-P1 as a Trypanosoma cruzi-Active Lead Scaffold

The ocellatin-P1 isoform ocellatin-LB3 has been shown to reduce Trypanosoma cruzi infection in L6 cells, and the parent Ocellatin-P1 sequence has been employed as a template in antiparasitic analog design programs [6][7]. For Chagas disease drug discovery, procurement of Ocellatin-P1 provides access to a structurally characterized, synthetically accessible 25-residue peptide lead with a known safety profile in mammalian cells, enabling further medicinal chemistry optimization toward improved antiparasitic potency and selectivity.

Quote Request

Request a Quote for Ocellatin-P1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.